Cas no 1895785-86-0 (5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine)

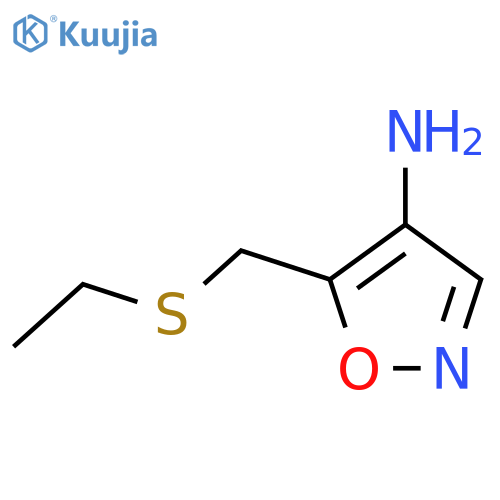

1895785-86-0 structure

商品名:5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine

5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine

- EN300-1785397

- 5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine

- 1895785-86-0

-

- インチ: 1S/C6H10N2OS/c1-2-10-4-6-5(7)3-8-9-6/h3H,2,4,7H2,1H3

- InChIKey: KFPAYNTZIVWATJ-UHFFFAOYSA-N

- ほほえんだ: S(CC)CC1=C(C=NO1)N

計算された属性

- せいみつぶんしりょう: 158.05138412g/mol

- どういたいしつりょう: 158.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 77.4Ų

5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1785397-0.25g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1785397-1.0g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1785397-5.0g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1785397-1g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 1g |

$1543.0 | 2023-09-19 | ||

| Enamine | EN300-1785397-0.1g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1785397-0.05g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1785397-2.5g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1785397-5g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1785397-0.5g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1785397-10.0g |

5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |

1895785-86-0 | 10g |

$6635.0 | 2023-06-03 |

5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1895785-86-0 (5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 857369-11-0(2-Oxoethanethioamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬